2-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(2-fluoroethyl)-5-methoxybenzamide
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Overview
Description
Scientific Research Applications
Neuropharmacology and Radioligand Development
- Serotonergic System Imaging: Compounds such as [18F]p-MPPF have been utilized in the study of the serotonergic neurotransmission using positron emission tomography (PET). These compounds, acting as 5-HT1A antagonists, offer insights into the chemistry, radiochemistry, animal, and human data regarding the serotonergic system (Plenevaux et al., 2000).
Psychopharmacology and Behavioral Sciences
- Orexin Receptor Antagonism: Studies on compounds like GSK1059865 explore their effects on compulsive food consumption and binge eating in models, highlighting the role of orexin receptors in feeding behavior and potentially providing a novel approach to treating eating disorders (Piccoli et al., 2012).
Drug Metabolism and Pharmacokinetics
- Metabolite Identification and Transporter Interaction: Research into compounds like YM758, an If channel inhibitor, involves identifying human metabolites and investigating their transporter-mediated renal and hepatic excretion. Such studies are essential for understanding drug metabolism and optimizing therapeutic efficacy (Umehara et al., 2009).
Corrosion Inhibition
- Materials Science: Piperidine derivatives have been investigated for their corrosion inhibition properties on metal surfaces, with studies using quantum chemical calculations and molecular dynamics simulations to evaluate their efficiency. This research has implications for industrial applications, particularly in protecting metals from corrosion (Kaya et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
2-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(2-fluoroethyl)-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O4/c1-25-15-4-5-17(16(12-15)18(23)21-9-8-20)26-14-6-10-22(11-7-14)19(24)13-2-3-13/h4-5,12-14H,2-3,6-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGNLDLQBILOFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2CCN(CC2)C(=O)C3CC3)C(=O)NCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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